N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-18(2)25(22,23)13-5-3-12(4-6-13)15(21)20-9-7-19(8-10-20)14-11-16-24-17-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIFHMUZKUNFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity
Mode of Action
It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom. This suggests that it may interact with its targets by forming coordinate covalent bonds, which could alter the function of the target molecules.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their death
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that this compound may also have the ability to kill or inhibit the growth of microbes.
Biological Activity
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a thiadiazole moiety and a piperazine ring, which are known to enhance biological interactions.
Molecular Structure and Characteristics
- Molecular Formula : C₁₅H₁₉N₅O₃S₂
- Molecular Weight : 381.5 g/mol
- CAS Number : 2097920-81-3
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃S₂ |
| Molecular Weight | 381.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antiviral and Antimicrobial Properties
Recent studies have explored the antiviral properties of this compound. Research indicates that compounds with similar structures exhibit significant activity against various viruses, including HIV and influenza. For instance, compounds containing thiadiazole derivatives have shown enhanced affinity for viral proteins, leading to improved biological activity in vitro .
Cardiovascular Effects
A study investigated the cardiovascular effects of benzene sulfonamide derivatives, including this compound. The results demonstrated that certain sulfonamides could influence perfusion pressure and coronary resistance in isolated rat heart models. The compound was found to decrease perfusion pressure significantly compared to controls, indicating its potential as a therapeutic agent for cardiovascular conditions .
The biological activity of this compound may be attributed to its interaction with specific biomolecules. The docking studies suggest that it can bind effectively to calcium channels, influencing vascular tone and cardiac function. This mechanism is crucial for understanding how such compounds can modulate cardiovascular responses .
Study on Biological Activity
In a controlled experimental design, the effects of this compound were evaluated alongside other sulfonamide derivatives:
| Group | Compound | Dose |
|---|---|---|
| Control | Krebs-Henseleit solution only | - |
| II | Benzene sulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-sulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-sulfonamide) | 0.001 nM |
The findings indicated that the tested compound significantly reduced perfusion pressure over time compared to controls .
Pharmacokinetic Studies
Pharmacokinetic parameters were assessed using theoretical models such as ADME/PK and SwissADME. These studies highlighted the permeability characteristics of the compound across different biological membranes, suggesting favorable absorption profiles which are essential for its therapeutic efficacy .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₆H₂₀N₆O₃S₂
- Molecular Weight : 408.5 g/mol (estimated based on analogs in and ).
- Key Functional Groups :
- Sulfonamide (-SO₂N(CH₃)₂) at the benzene para position.
- Piperazine-1-carbonyl linker.
- 1,2,5-Thiadiazol-3-yl substituent on the piperazine nitrogen.
Structural Analogs and Their Properties
The following table highlights structural analogs of the target compound, focusing on modifications to the sulfonamide, piperazine, or thiadiazole moieties:
Key Findings from Comparative Studies
In contrast, pyridazine (as in ) introduces a larger aromatic system, which may reduce solubility but improve π-π stacking interactions . Replacement of thiadiazole with tetrazole () significantly boosts enzyme inhibitory potency (IC₅₀ = 0.021 μM for Autotaxin), suggesting tetrazole’s stronger hydrogen-bonding capability .
Role of the Sulfonamide Group :
- The N,N-dimethyl sulfonamide in the target compound likely improves metabolic stability compared to unsubstituted sulfonamides. Analogs with bulkier sulfonamide substituents (e.g., ’s N-butyl-N-methyl variant) show enhanced lipophilicity, which may affect blood-brain barrier penetration .
Piperazine-Linker Modifications: Piperazine-carbonyl linkers are critical for conformational flexibility.
Biological Activity Trends: Thiadiazole-containing compounds (e.g., ’s 7a–c) demonstrate notable cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range, attributed to thiadiazole’s ability to disrupt DNA synthesis . Piperazine-sulfonamide hybrids () show antinociceptive effects in vivo, likely via modulation of serotonin or dopamine receptors .
Q & A
Q. Example Protocol :
Q. Critical Considerations :
- Use anhydrous solvents to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC (GF254 plates) .
How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR :
- Piperazine protons appear as a multiplet at δ 2.5–3.5 ppm.
- Thiadiazole protons (if present) show deshielded signals at δ 8.0–9.0 ppm .
- IR :
- Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and 1320–1380 cm⁻¹ .
- Carbonyl (C=O) peak at ~1680 cm⁻¹ .
- HRMS :
- Molecular ion [M+H]⁺ should match the calculated mass (e.g., C₁₅H₁₉N₅O₃S₂: 397.09 g/mol) .
Validation : Compare with reference spectra of analogous piperazine-sulfonamide derivatives .
How do variations in the thiadiazole and piperazine substituents impact the compound's biological activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
Q. Methodological Approach :
- Synthesize derivatives with systematic substituent changes.
- Test in vitro enzyme/receptor assays (e.g., fungal tyrosinase or dopamine receptors ).
What computational strategies are effective in predicting the binding affinity of this compound to biological targets?
Q. Advanced Research Focus
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine receptors).
- Key interactions: Sulfonamide oxygen with Lys³.28 residue; thiadiazole with hydrophobic pockets .
Quantum Chemical Calculations :
- DFT (B3LYP/6-31G*) optimizes geometry and electrostatic potential maps .
MD Simulations :
- Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Validation : Compare computational results with experimental IC₅₀ values to refine force fields .
How should researchers address discrepancies in enzyme inhibition data across different studies?
Advanced Research Focus
Case Example : Conflicting IC₅₀ values for tyrosinase inhibition .
Resolution Strategies :
Standardize Assay Conditions :
- Buffer pH (6.8 vs. 7.4), substrate concentration (0.1 mM vs. 0.5 mM) .
Control for Compound Stability :
Validate with Orthogonal Methods :
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
